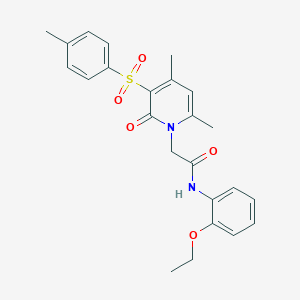
2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A study by Severina et al. (2020) focuses on the synthesis of derivatives similar to the compound for potential anticonvulsant applications. This research evaluates the synthesis methods and pharmacological properties of these compounds, highlighting their moderate anticonvulsant activity in specific models (Severina et al., 2020).
Radiosynthesis and Imaging Applications
- Dollé et al. (2008) explore the radiosynthesis of related compounds for imaging applications, particularly in positron emission tomography (PET). This study demonstrates the feasibility of using these compounds as radioligands for medical imaging (Dollé et al., 2008).
Antifungal Agents
- Research conducted by Bardiot et al. (2015) investigates the antifungal properties of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives. This study identifies these compounds as effective fungicidal agents against various fungal species, with promising in vitro and in vivo activity (Bardiot et al., 2015).
Insecticidal Activity
- A study by Bakhite et al. (2014) focuses on the synthesis and toxicity evaluation of pyridine derivatives, including those related to the compound , for insecticidal purposes. This research highlights the potential of these compounds in controlling specific pests (Bakhite et al., 2014).
Antimicrobial Agents
- Hossan et al. (2012) study the antimicrobial properties of pyrimidinone and oxazinone derivatives, starting with similar pyridine compounds. This research demonstrates their effectiveness as antimicrobial agents, offering a basis for the development of new pharmaceuticals (Hossan et al., 2012).
Environmental Impact
- Pignatello and Sun (1995) explore the degradation of related compounds in environmental contexts, particularly focusing on the photoassisted Fenton reaction. This study contributes to understanding the environmental fate and impact of such chemicals (Pignatello & Sun, 1995).
Safety And Hazards
This would involve studying the toxicity of the compound, its handling and storage conditions, and the precautions to be taken while working with it.
Future Directions
This would involve discussing potential future research directions or applications of the compound based on its properties and effects.
Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. It’s always important to handle chemicals safely and understand their properties before use.
properties
IUPAC Name |
2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-5-31-21-9-7-6-8-20(21)25-22(27)15-26-18(4)14-17(3)23(24(26)28)32(29,30)19-12-10-16(2)11-13-19/h6-14H,5,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPMJMHVDOYLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

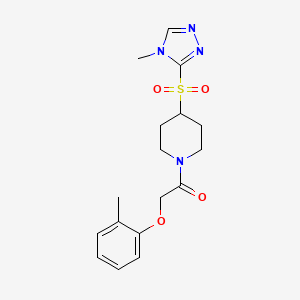
![3-benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2658562.png)
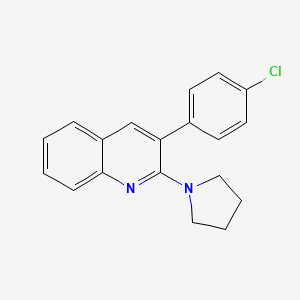

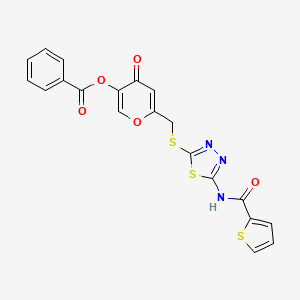
![Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2658567.png)
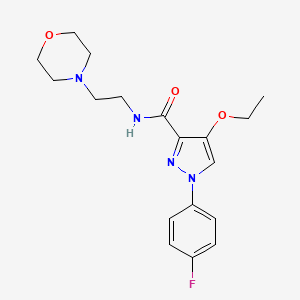
![N-[4-(acetylamino)phenyl]-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2658570.png)


![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2658574.png)
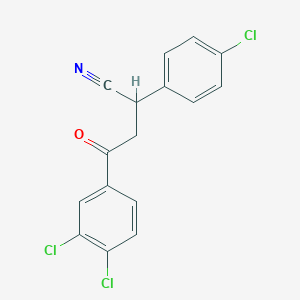
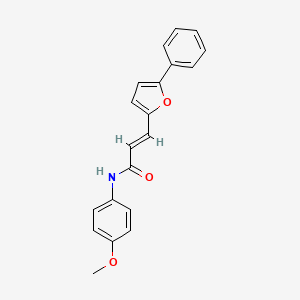
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2658581.png)